11H-Benzo[a]fluoren-11-one
Description
Structure
3D Structure
Properties
IUPAC Name |
benzo[a]fluoren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICURKFVSAHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963964 | |
| Record name | 11H-Benzo[a]fluoren-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-79-8, 76723-60-9, 116232-62-3 | |
| Record name | 11H-Benzo(a)fluoren-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076723609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Benzo[a]fluoren-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[a]fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 11H-BENZO(A)FLUOREN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRF7RSX57L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 11h Benzo a Fluoren 11 One
Established Synthetic Routes to the 11H-Benzo[a]fluoren-11-one Core
Traditional methods for constructing the fluorenone ring system often rely on the cyclization of biphenyl (B1667301) precursors. These established routes, while effective, provide the foundational strategies upon which more advanced syntheses are built.
Cyclization Reactions in the Formation of Fluorenones
The formation of the fluorenone core is frequently accomplished through the intramolecular cyclization of appropriately substituted biphenyl derivatives. A prominent strategy involves the palladium-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids. acs.orgorganic-chemistry.org This method proceeds through an addition reaction followed by a cyclization via a C-H activation and oxidation sequence, offering an efficient one-pot synthesis of various substituted fluorenones. organic-chemistry.org
Other notable cyclization methods include:
Iridium-catalyzed photoredox reactions , which can convert [1,1′-biphenyl]-2-carboxylic acid into 9-fluorenone (B1672902) under mild conditions, accompanied by hydrogen evolution. rsc.org
Metal-free oxidative cyclizations , for instance, using tert-butyl hydroperoxide (TBHP) to promote the radical cyclization of 2-(aminomethyl)biphenyls. nih.gov
Domino reactions involving the regioselective ortho-arylation of benzylamine, which proceeds via C(sp³)-H and C(sp²)-H activation, followed by hydrolysis to yield the fluorenone product. sci-hub.se
Metal-Catalyzed Rearrangements in Benzo[b]fluorenone Synthesis (e.g., Zinc-mediated)
A significant approach for assembling the benzo[b]fluorenone skeleton involves a metal-catalyzed rearrangement as the key step. mjcce.org.mkresearchgate.net Specifically, the zinc-mediated rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione has been demonstrated as a critical transformation. mjcce.org.mkresearchgate.net
In a model synthesis, 10-methoxy-11H-benzo[b]fluoren-11-one was prepared in five steps. The pivotal step was the rearrangement of the corresponding dibromo spiro derivative using zinc, which yielded the 10-hydroxy-11H-benzo[b]fluoren-11-one in a 52% yield. mjcce.org.mkresearchgate.net The selection and proper activation of the metal catalyst were found to be crucial for the successful assembly of the benzo[b]fluorenone system. researchgate.net
Intramolecular [4+2] Cycloaddition Reactions of Diarylacetylenes
The intramolecular [4+2] cycloaddition, also known as the dehydro Diels-Alder reaction, of diarylacetylenes provides a powerful route to the benzo[b]fluorene framework. mjcce.org.mk This thermal cyclization proceeds through cyclic allene (B1206475) intermediates. mjcce.org.mkacs.org Research has shown that the thermal cyclization of 1-[2-(arylethynyl)phenyl]-3-trimethylsilylpropynones can lead to a mixture of benzo[b]fluorenones and benzo[c]fluorenones. acs.org The product ratio between these isomers can be controlled by strategically placing substituents with specific electronic and steric properties on the aryl rings and by selecting an appropriate solvent. acs.org This method highlights a sophisticated approach to selectively forming specific isomers within the benzofluorenone family.
Novel and Economically Viable Synthetic Approaches to this compound
Recent advancements have focused on developing more efficient, atom-economical, and scalable methods for synthesizing benzofluorenones. These novel approaches often utilize cascade reactions to build molecular complexity rapidly from simple starting materials.
Cascade Reactions Utilizing Ortho Phthalaldehyde (OPA)
A simple and economically viable method for the synthesis of 11H-benzo[b]fluoren-11-one has been developed utilizing ortho-phthalaldehyde (OPA) in a cascade reaction. tandfonline.comfigshare.comconsensus.app This approach is noted for its high atom economy, short reaction times, simple product isolation without the need for column chromatography, and scalability. tandfonline.comtandfonline.com The reaction mechanism is believed to proceed through an in situ generated indenone intermediate, which then undergoes a tandem aldol (B89426) condensation to form the final benzofluorenone product. tandfonline.comresearchgate.net
A key finding in the cascade reaction involving OPA is the dual role of certain solvents. tandfonline.comfigshare.com During the optimization of reaction conditions, it was discovered that dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) not only function as the reaction medium but also serve as a one-carbon source to construct the final 11H-benzo[b]fluoren-11-one molecule. tandfonline.comfigshare.comtandfonline.com
The reaction of OPA in these solvents in the presence of a base like sodium carbonate or DBU initiates the cascade. tandfonline.com The nucleophilic character of the α-carbon in acetone and DMSO under basic conditions is well-established and is exploited in this synthesis. tandfonline.com In contrast, solvents such as acetonitrile (B52724), methanol (B129727), and water failed to produce the desired product, highlighting the specific role of the solvent as a reagent in this transformation. tandfonline.comtandfonline.com
Table 1: Optimization of Cascade Reaction Conditions for 11H-Benzo[b]fluoren-11-one Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DMSO | 120 | 1 | 38 |
| 2 | Na₂CO₃ | DMF | 120 | 2 | 30 |
| 3 | Na₂CO₃ | Acetone | Reflux | 12 | 15 |
| 4 | K₂CO₃ | DMSO | 120 | 1 | 35 |
| 5 | DBU | DMSO | 120 | 2 | 42 |
| 6 | DBU | DMF | 120 | 4 | 32 |
| 7 | DBU | Acetone | Reflux | 24 | 18 |
Data sourced from a study on the synthesis of 11H-benzo[b]fluoren-11-one via a cascade reaction of OPA. tandfonline.com The reported yields are for the isolated product and were calculated based on the initial amount of OPA, assuming a theoretical maximum yield of 50% as two OPA molecules are involved. tandfonline.com
Tandem Aldol Condensation Mechanisms
A prominent and efficient method for constructing the 11H-benzo[b]fluoren-11-one framework involves a tandem, double-aldol condensation. nih.gov This process can be initiated between in situ-generated 1-indanone (B140024) dianions and o-bis-ynones in a one-pot, metal-free synthesis. nih.govresearchgate.net This approach is notable for its efficiency and the ability to create a diverse array of functionally enriched benzo[b]fluoren-11-ones. nih.gov
Another variation of the tandem aldol condensation utilizes ortho-phthalaldehyde (OPA) as a starting material. researchgate.netfigshare.com In this reaction, OPA reacts with a nucleophilic methyl source, such as DMSO or acetophenone, in the presence of a base. researchgate.netfigshare.com This method is economically viable and proceeds with high atom economy, offering a straightforward route to 11H-benzo[b]fluoren-11-one. researchgate.netfigshare.com The reaction cascade is a key feature of this synthesis, allowing for the rapid assembly of the complex polycyclic system. researchgate.netresearchgate.netfigshare.com
Identification of Key Intermediates (e.g., Indenone Intermediate)
The elucidation of reaction mechanisms through the identification of key intermediates is crucial for optimizing synthetic routes. In the base-promoted reaction of ortho-phthalaldehyde (OPA) with acetophenone, an indenone intermediate has been identified as a critical component of the reaction pathway. researchgate.net LCMS analysis of the reaction mixture has provided evidence for the formation of an initial aldol product which then undergoes intramolecular cyclization to form the indenone structure. researchgate.net This indenone intermediate subsequently engages in a second tandem aldol condensation with another molecule of OPA, ultimately leading to the formation of 11H-benzo[b]fluoren-11-one after elimination of a benzoic acid molecule. researchgate.net
Similarly, in the synthesis involving 1-indanone dianions and o-bis-ynones, the in situ generation of the 1-indanone species is a pivotal step that initiates the tandem aldol condensation cascade. nih.govresearchgate.net
Photochemical Conversions in Benzo[b]fluorene Synthesis
Photochemical methods offer a mild and direct route to substituted benzo[b]fluorenes. One such approach involves the photochemical conversion of alkynylated chalcones. nih.govnih.gov This transformation is facilitated by a high-power ultraviolet A light-emitting diode (LED), enabling a rapid and efficient synthesis. nih.govnih.gov The use of continuous flow chemistry in this photochemical process enhances reproducibility and scalability. nih.gov Mechanistic studies, including deuteration experiments, suggest the involvement of a biradical species in this photoannulation process. nih.gov The initial photoproduct is often a benzo[b]fluorenol, which can be subsequently oxidized to the corresponding benzo[b]fluorenone. nih.gov
Photosolvolysis of 11H-benzo[b]fluoren-11-ol in various alcohol-water mixtures also leads to the formation of corresponding ethers, demonstrating the reactivity of the fluorenol intermediate under photochemical conditions. cdnsciencepub.com
Development of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for tuning its electronic and photophysical properties for various applications.
Synthesis of Halogenated Benzo[a]fluorenones (e.g., 3-Bromo-11H-benzo[b]fluoren-11-one)
Halogenated derivatives of benzo[a]fluorenone are valuable intermediates for further chemical modifications. The synthesis of compounds like 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene can be achieved through electrophilic aromatic substitution on the parent benzo[b]fluorene. This bromo-substituted compound serves as a key building block in the synthesis of more complex organic molecules, including materials for electroluminescent devices. chemicalbook.com
An alternative strategy involves a multi-step synthesis where the benzo[b]fluorene core is constructed first, followed by the introduction of the halogen. For example, a zinc-mediated rearrangement of 3,3'-dibromo-2,2'-spirobiindan-1,1'-dione can yield a hydroxy-substituted benzo[b]fluorenone, which can then be subjected to bromination.
Introduction of Hydroxyl and Methoxy (B1213986) Substituents
The introduction of hydroxyl and methoxy groups onto the benzo[a]fluorenone scaffold significantly influences the molecule's properties. A versatile route to 10-hydroxy-11H-benzo[b]fluoren-11-one involves the zinc-mediated rearrangement of a dibromo derivative of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione, affording the product in a 52% yield. researchgate.netmjcce.org.mk The corresponding 10-methoxy-11H-benzo[b]fluoren-11-one can then be prepared by a standard methylation reaction of the hydroxyl derivative using dimethyl sulfate (B86663) and potassium carbonate. researchgate.net
The synthesis of methoxy-substituted benzo[b]fluorenones has also been achieved through other routes, such as the photochemical conversion of alkynylated chalcones. researchgate.net The presence of these electron-donating groups can have a profound effect on the photophysical properties of the resulting compounds. For instance, the introduction of a methoxy group can lead to deep green light emission in some benzo[b]fluorenone derivatives. researchgate.net The synthesis and study of these substituted compounds are crucial for the development of new materials with tailored optical and electronic characteristics. researchgate.net
Table 2: Synthesis of Hydroxyl and Methoxy Substituted Benzo[b]fluorenones
| Target Compound | Synthetic Method | Starting Materials | Key Reagents | Yield | Reference |
|---|---|---|---|---|---|
| 10-Hydroxy-11H-benzo[b]fluoren-11-one | Zinc-mediated rearrangement | 3,3'-Dibromo-2,2'-spirobiindan-1,1'-dione | Activated zinc dust | 52% | researchgate.netmjcce.org.mk |
| 10-Methoxy-11H-benzo[b]fluoren-11-one | Methylation | 10-Hydroxy-11H-benzo[b]fluoren-11-one | Dimethyl sulfate, Potassium carbonate | - | researchgate.net |
| 10-Methoxy-11H-benzo[b]fluoren-11-one | Multi-step synthesis from dibenzylmalonic acid | Dibenzylmalonic acid | - | - | researchgate.net |
Strategies for Stereochemical Control in Synthesis
The synthesis of specific stereoisomers of this compound and its derivatives is critical, as the three-dimensional arrangement of atoms can significantly influence the biological activity and material properties of these compounds. Researchers have developed several strategies to control the stereochemistry during the formation of the benzo[a]fluorene core, primarily focusing on diastereoselective and enantioselective catalytic methods. These approaches often involve the use of N-heterocyclic carbenes (NHCs), metal-based catalysts, and organocatalysts to direct the formation of desired stereocenters.
One prominent strategy involves the cooperative catalysis of N-heterocyclic carbenes (NHC) and a Brønsted base. nih.gov An unprecedented dimerization of 2-(aroylvinyl)arylaldehydes has been achieved using this method. nih.gov In this reaction, the combination of a triazole-derived carbene catalyst and a Brønsted base like 4-methoxyphenolate was found to be crucial. nih.gov While the carbene catalyst alone did not promote any reaction, the dual system efficiently catalyzed a benzoin-Michael-Michael reaction cascade. nih.gov This cascade process leads to the formation of highly functionalized 6-aroyl-5-(aroylmethyl)-11a-hydroxybenzo[a]fluoren-11-ones in good yields and, notably, as single diastereomers. nih.gov
Another significant advancement in stereochemical control is the use of gold catalysis. core.ac.uk A novel gold(I)-catalyzed intramolecular formal [3+3] cycloaddition of o-(alkynyl)styrenes has been developed for the synthesis of 6,6a-dihydro-5H-benzo[a]fluorenes, which are direct precursors to the benzo[a]fluorene system. core.ac.uk This method demonstrates high diastereoselectivity, affording the syn-cycloadducts with good yields. core.ac.uk The reaction is versatile, tolerating both electron-donating and halogen substituents on the aromatic rings. core.ac.uk The initially formed 6,6a-dihydro-5H-benzo[a]fluorenes can be subsequently converted to 6,11-dihydro-5H-benzo[a]fluorenes through further heating under gold(I) or Brønsted acid catalysis. core.ac.uk
Palladium-catalyzed cascade reactions also offer a pathway to benzo[a]fluorene derivatives. acs.org The synthesis involves the cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes. acs.org The proposed mechanism proceeds through a sequence of oxidative addition of the C-Br bond, migratory insertion, C-H activation, and reductive elimination. acs.orgbeilstein-journals.org While the primary focus of some studies is on the construction of the polycyclic framework, the use of chiral ligands with the palladium catalyst presents an opportunity for developing enantioselective versions of this transformation. acs.orgbohrium.com
Furthermore, the principles of asymmetric synthesis using chiral catalysts are broadly applicable to the construction of related polycyclic structures. researchgate.netacs.org For instance, thiourea-based organocatalysts have been successfully employed in asymmetric [4+2] cycloadditions to construct chiral tricyclic systems with excellent enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr). researchgate.net Such strategies, which involve the transfer of chirality from a catalyst to the product, are fundamental to modern stereoselective synthesis and hold potential for application in the enantioselective synthesis of this compound derivatives. acs.orgbeilstein-journals.org
Research Findings on Stereoselective Syntheses
| Method | Starting Material | Catalyst/Reagent | Product | Key Outcome | Reference |
| NHC/Brønsted Base Cooperative Catalysis | 2-(Aroylvinyl)arylaldehydes | Triazole Carbene / 4-Methoxyphenolate | 6-Aroyl-5-(aroylmethyl)-11a-hydroxybenzo[a]fluoren-11-ones | Excellent diastereoselectivity (produced as a single diastereomer). | nih.gov |
| Gold-Catalyzed Cycloaddition | o-(Alkynyl)styrenes | Cationic Gold(I) Complex | 6,6a-Dihydro-5H-benzo[a]fluorenes | High diastereoselectivity, forming syn-cycloadducts in good yields. | core.ac.uk |
| Palladium-Catalyzed Annulation | 5-(2-Bromophenyl)pent-3-en-1-ynes | Pd(PPh₃)₄ / Tributylamine | Benzo[a]fluorene derivatives | Efficient construction of the benzo[a]fluorene core via a cascade reaction. | acs.org |
Mechanistic Investigations and Reaction Dynamics of 11h Benzo a Fluoren 11 One
Mechanistic Pathways of Key Synthetic Reactions
The synthesis of 11H-Benzo[a]fluoren-11-one can be achieved through various methods, each with unique mechanistic features. Traditional approaches often rely on Friedel-Crafts acylation of fluorene (B118485). vulcanchem.com More contemporary methods involve sophisticated catalytic systems that allow for greater efficiency and control.
One notable approach is the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes. acs.org This cascade reaction proceeds through a sequence of oxidative addition of the C-Br bond to the palladium catalyst, followed by migratory insertion, C-H activation, and reductive elimination to form the benzo[a]fluorene core. acs.org The substituent on the alkynyl carbon can influence the reaction, as can be seen with various derivatives. acs.org
Another innovative method involves a cascade reaction of o-phthalaldehyde (B127526) in a solvent like DMSO, which surprisingly contributes a carbon atom to form the final product. consensus.app This process is lauded for its high atom economy and straightforward product isolation. consensus.app A plausible mechanism for this transformation has been proposed based on LCMS analysis of the reaction mixture at intermediate stages. consensus.app
The synthesis of related fluorenone structures often involves intramolecular radical cyclization of biarylcarboxylic acids, which can be initiated by photoredox catalysis. organic-chemistry.org These reactions proceed via the formation of an acyl radical that subsequently undergoes intramolecular cyclization. organic-chemistry.org
The elucidation of transition states and intermediates is key to understanding and optimizing synthetic reactions. In the palladium-catalyzed synthesis of benzo[a]fluorenes, a critical intermediate is the Pd-aryl species formed after the oxidative addition of the C-Br bond. acs.org This intermediate then undergoes migratory insertion with either the ene or yne moiety of the starting material. acs.org The regioselectivity of this insertion dictates the subsequent reaction pathway.
In the synthesis of 11H-benzo[b]fluoren-11-ols from benzoenyne-allenes, biradical intermediates are generated through a C2-C6 cyclization (Schmittel cyclization). acs.org These biradicals then undergo intramolecular radical-radical coupling to form the final product. acs.org The reaction pathway can be sensitive to steric factors, as the presence of certain substituents can favor alternative cyclization pathways, such as a [2 + 2] cycloaddition. acs.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize reaction pathways and the stability of intermediates and transition states in fluorenone synthesis. rsc.orgresearchgate.net For instance, in the iridium-catalyzed synthesis of 9-fluorenone (B1672902), DFT calculations helped to propose a ligand dissociation process to explain the observed dehydrogenation. rsc.org
Catalysis plays a pivotal role in the efficient synthesis of fluorenones. Metal catalysts, particularly palladium, are extensively used. Palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a versatile route to a wide range of substituted fluoren-9-ones. organic-chemistry.org Similarly, a palladium-catalyzed carbonylative multiple C-C bond formation using aryl halides and arylboronic acids under a carbon monoxide atmosphere is an effective method. organic-chemistry.org
Iridium complexes have also been shown to act as dual-purpose catalysts in the photoredox-catalyzed synthesis of 9-fluorenone from [1,1'-biphenyl]-2-carboxylic acid. rsc.orgrsc.org In this system, the iridium catalyst functions as both a photoredox catalyst to initiate the formation of a benzoyl radical and as a transition metal catalyst to facilitate the subsequent aromatization and hydrogen evolution. rsc.orgrsc.org
Acid catalysis is also a feature in certain reactions. For instance, the oxidation of fluorenone hydrazone by permanganate (B83412) is studied in both perchloric and sulfuric acid media, with the reaction order being fractional-second with respect to the acid concentration. austinpublishinggroup.com In the context of photoreactions, acid catalysis has been observed in the photosolvolysis of 9-fluorenol type systems, a phenomenon that was a novel finding at the time of its discovery. cdnsciencepub.com
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of fluorenone synthesis. For example, in the zinc-mediated rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione to a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative, the proper activation of the zinc was found to be critical for the success of the reaction. semanticscholar.org
Photoreactivity and Photodehydroxylation Studies
The photoreactivity of fluorenyl systems, particularly the photodehydroxylation of fluorenols, has been a subject of detailed investigation. These studies provide insights into the behavior of these molecules upon excitation with light and the nature of the reactive intermediates formed.
The photosolvolysis of 11H-benzo[b]fluoren-11-ol, a derivative of 9-fluorenol, has been studied in aqueous solutions to explore the enhanced photosolvolytic reactivity of these compounds. cdnsciencepub.comresearchgate.netresearchgate.netgrafiati.comcdnsciencepub.com Compared to model compounds like α-phenyl-2-naphthalenemethanol, 11H-benzo[b]fluoren-11-ol exhibits significantly increased reactivity towards photosolvolysis. cdnsciencepub.comresearchgate.netresearchgate.net This enhanced reactivity is attributed to an intrinsically accelerated photodehydroxylation step. researchgate.net The quantum yields for photosolvolysis in aqueous alcohol solutions have been determined, providing quantitative measures of the reaction's efficiency. researchgate.net
The primary photochemical step is the heterolytic cleavage of the C-OH bond. researchgate.net In a 50% methanol-water solution, the photolysis of 11H-benzo[b]fluoren-11-ol leads to the formation of its corresponding methyl ether. cdnsciencepub.com
A key feature of the photosolvolysis of 11H-benzo[b]fluoren-11-ol and related systems is the formation of a 9-fluorenyl type carbocation intermediate. cdnsciencepub.comresearchgate.net This carbocation is formally a 4nπ electron system. researchgate.net The formation of this carbocation is a rapid step, likely involving the collapse of the solvent cage once the cation is generated. cdnsciencepub.com
These photogenerated carbocations can be trapped by nucleophilic solvents. For example, in aqueous methanol (B129727) solutions, the carbocation intermediate formed from the photolysis of 11H-benzo[b]fluoren-11-ol can be trapped by methanol to yield the corresponding methyl ether. cdnsciencepub.com The ability to trap these intermediates provides strong evidence for their existence and allows for the study of their reactivity. uga.edu The stability of carbocations is influenced by factors such as substitution and resonance. youtube.commasterorganicchemistry.com
The acidity of the medium can have a significant impact on the photoreactions of fluorenol systems. The photosolvolysis of 11H-benzo[b]fluoren-11-ol is the first example of acid catalysis being observed in the photosolvolysis of a 9-fluorenol type system. cdnsciencepub.com In acidic solutions, the conversion of the alcohol to its methyl ether is enhanced. For instance, after a one-minute photolysis, the yield of the methyl ether increased from 20% in a neutral solution to 35% when the aqueous portion was replaced with 0.1 M H₂SO₄. cdnsciencepub.com This clearly indicates that acid catalysis of the photosolvolysis is occurring. cdnsciencepub.com
In contrast, 2-(hydroxymethyl)fluorenone shows very low but clean photoreactivity in acidic conditions. researchgate.net The study of benzophenone (B1666685) photohydration in aqueous acid also reveals that the protonation of the triplet excited state is a key step. acs.org These findings highlight the complex interplay between the molecular structure, the excited state properties, and the reaction environment in determining the photochemical outcome.
Excited State Proton Transfer Phenomena
Excited State Proton Transfer (ESIPT) is a significant photochemical process observed in specific molecules that possess an intramolecular hydrogen bond. This process involves the transfer of a proton within the molecule upon electronic excitation, leading to the formation of a transient tautomeric species with distinct photophysical properties. In the context of benzofluorenones, this phenomenon is particularly prominent in hydroxy-substituted derivatives, where the hydroxyl group acts as the proton donor and the carbonyl oxygen serves as the proton acceptor.
Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxybenzofluorenones
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a cornerstone of the photophysical behavior of many hydroxybenzofluorenones. nih.gov This process is predicated on the existence of an intramolecular hydrogen bond between a hydroxyl (-OH) proton donor and a carbonyl (C=O) proton acceptor within the same molecule. acs.orgnih.gov Upon absorption of light, the molecule is promoted to an excited electronic state. This excitation often triggers a significant redistribution of electron density, which can increase the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. nih.gov This change in electronic structure facilitates the transfer of the proton along the hydrogen bond, converting the initial "enol" form (E) into an excited "keto" tautomer (K). nih.govnih.gov
This tautomerization occurs on an ultrafast timescale, often faster than fluorescence decay. nih.gov The resulting excited keto form (K) is electronically distinct from the excited enol form (E) and typically relaxes to its ground state (K) by emitting a photon at a lower energy (longer wavelength) than the emission from the enol form. This results in a characteristically large Stokes shift, which is the difference between the absorption maximum and the emission maximum. nih.gov In many cases, an equilibrium can be established in the excited state between the enol and keto forms, leading to dual fluorescence—emission from both the E* and K* species. researchgate.netcore.ac.uk This dual emission can span a wide portion of the visible spectrum, a property that has led to investigations into these molecules as single-molecule white-light emitters. core.ac.uk
For instance, 1-hydroxy-11H-benzo[b]fluoren-11-one (HHBF) is a well-studied example that exhibits ESIPT. nih.govnih.gov Theoretical calculations have shown that upon excitation, the intramolecular hydrogen bond in HHBF is strengthened, providing the necessary pathway for the proton transfer to occur. nih.govresearchgate.net The process can be visualized as a four-level reaction cycle: the ground state enol (E) absorbs a photon to become the excited enol (E), which then undergoes ESIPT to form the excited keto tautomer (K). The K* species fluoresces to the ground state keto form (K), which then rapidly undergoes reverse proton transfer to return to the stable ground state enol (E). researchgate.net
Influence of Molecular Structure on ESIPT Efficiency
The efficiency and dynamics of the ESIPT process are highly sensitive to the specific molecular structure of the benzofluorenone derivative. nih.gov Subtle changes in the molecular framework, such as the position of substituents or the geometry of the hydrogen-bonding system, can have a profound impact on the photophysical outcomes. researchgate.net
A key factor governing ESIPT is the geometry of the intramolecular hydrogen bond, specifically the distance between the proton donor and acceptor (dDA). diva-portal.org Studies on various ESIPT systems have shown that a longer donor-acceptor distance generally correlates with a higher energy barrier for the proton transfer. diva-portal.org This is exemplified by comparing isomers of hydroxybenzofluorenones. For example, initial studies suggested that 10-hydroxy-11H-benzo[b]fluoren-11-one (10-HHBF) does not exhibit the dual fluorescence characteristic of ESIPT seen in its isomer, 1-hydroxy-11H-benzo[b]fluoren-11-one (1-HHBF). nih.govresearchgate.net This difference was attributed to an increased donor-acceptor distance and lower stability of the excited tautomer in 10-HHBF. researchgate.netresearchgate.net However, subsequent theoretical work using time-dependent density functional theory (TD-DFT) proposed that ESIPT should occur in both isomers, and that the process might even be more thermodynamically favorable in 10-HHBF. nih.gov
The introduction of substituents onto the benzofluorenone scaffold also provides a powerful means to modulate ESIPT properties. researchgate.netbohrium.com Alkyl substitutions at various positions can subtly alter the strength of the intramolecular hydrogen bond, which in turn fine-tunes the excited-state equilibrium between the normal and tautomer species. researchgate.net The electronic nature of the substituent is also critical. Electron-withdrawing groups can significantly suppress the proton transfer process, as their presence can alter the charge distribution in the excited state in a way that disfavors the increased basicity of the carbonyl acceptor or acidity of the hydroxyl donor. acs.org Conversely, the strategic placement of electron-donating groups can enhance ESIPT. researchgate.net This tunability through chemical substitution is a key strategy for designing molecules with specific fluorescence properties, such as those needed for organic light-emitting diodes (OLEDs). researchgate.net
| Structural Modification | Compound Example | Observed/Predicted Effect on ESIPT | Reference |
|---|---|---|---|
| Isomerism (Hydroxyl Position) | 1-HHBF vs. 10-HHBF | Alters donor-acceptor distance and tautomer stability, influencing the favorability and dynamics of the ESIPT process. nih.govresearchgate.net | nih.govresearchgate.net |
| Alkyl Substitution | Alkyl-substituted 1-HHBF | Subtly alters intramolecular H-bond strength, fine-tuning the excited-state equilibrium. researchgate.net | researchgate.net |
| Electron-Withdrawing Groups | Derivatives with groups like thiadiazol | Can suppress the proton transfer in the excited state. acs.org | acs.org |
| Bulky Substituents | tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one | Can influence crystal packing and solid-state emission properties while maintaining the core ESIPT process. core.ac.uk | core.ac.uk |
Solvent Effects on Excited-State Processes
The surrounding solvent environment can significantly influence the excited-state dynamics of benzofluorenone derivatives, particularly the ESIPT process. researchgate.netnih.gov Solvents can interact with the solute molecule through various mechanisms, including nonspecific dielectric effects and specific hydrogen bonding, thereby altering the energy levels of the ground and excited states. evidentscientific.combris.ac.uk
Solvent polarity is a critical parameter. evidentscientific.com For ESIPT molecules, increasing solvent polarity often stabilizes the excited enol form (E) more than the less polar keto tautomer (K). This can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.com In some cases, polar protic solvents, such as alcohols, can form intermolecular hydrogen bonds with the solute's carbonyl and hydroxyl groups. acs.orgacs.org This intermolecular hydrogen bonding competes with the crucial intramolecular hydrogen bond required for ESIPT. acs.org This competition can hinder the ESIPT process, leading to an increase in the intensity of the enol fluorescence and a decrease in the tautomer emission. acs.org
Theoretical studies on related systems have shown that the energy barrier for the ESIPT reaction can be controlled by the solvent. rsc.org The reaction is often more favorable in nonpolar solvents where the intramolecular hydrogen bond is less perturbed. As the dielectric constant of the solvent decreases, the ESIPT process can become more favorable. bohrium.comrsc.org For example, in studies of diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), a UV absorber with a similar functional moiety, the relaxation pathway back to the ground state is significantly faster in nonpolar cyclohexane (B81311) compared to more polar solvents. bris.ac.uk This demonstrates that the choice of solvent can be used to tune not only the emission color and efficiency but also the lifetime of the excited states. researchgate.netnih.gov
Computational and Theoretical Insights into ESIPT
Computational and theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the complex mechanisms of ESIPT in hydroxybenzofluorenones. nih.govnih.gov These calculations provide detailed insights into geometric structures, electronic properties, and potential energy surfaces that are often difficult to probe experimentally. core.ac.uksemanticscholar.org
Theoretical studies can optimize the geometries of the molecule in its ground state (S₀), first singlet excited state (S₁), and the transition state for proton transfer. nih.gov By comparing bond lengths and angles, particularly within the O-H···O=C hydrogen bonding system, researchers can confirm that the intramolecular hydrogen bond is strengthened in the excited state, a key prerequisite for ESIPT. nih.govresearchgate.net This is often complemented by calculating infrared (IR) vibrational spectra, where a redshift in the O-H stretching frequency upon excitation also indicates hydrogen bond strengthening. nih.gov
A primary output of these computational studies is the construction of potential energy curves (or surfaces) along the proton transfer coordinate. core.ac.uknih.gov These curves map the energy of the molecule as the proton moves from the donor to the acceptor in both the ground and excited states. They can reveal the presence and height of the energy barrier to proton transfer in the excited state and the relative energies of the enol and keto tautomers. nih.gov For many hydroxybenzofluorenones, calculations show a very small or nonexistent energy barrier in the excited state, confirming that ESIPT is an ultrafast and highly efficient process. nih.gov The potential energy curves also help explain why the reverse proton transfer happens readily in the ground state but not the excited state. nih.govcore.ac.uk These theoretical models have been crucial in resolving debates, such as whether ESIPT occurs in 10-HHBF, with calculations suggesting the process is indeed favorable. nih.gov
Investigating Electronic Structure and Reactivity
Understanding the electronic structure of this compound and its derivatives is fundamental to explaining their reactivity and photophysical properties. Analysis of the frontier molecular orbitals provides a powerful lens through which to view these characteristics.
Frontier Molecular Orbitals (FMOs) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity and understanding electronic transitions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of molecules like this compound and its derivatives. nih.govcore.ac.uk
In the context of ESIPT in hydroxybenzofluorenones, FMO analysis is crucial for explaining the charge redistribution that occurs upon photoexcitation. nih.gov The primary electronic transition upon absorbing a photon is typically from the HOMO to the LUMO. mdpi.com Calculations for molecules like 1-hydroxy-11H-benzo[b]fluoren-11-one (HHBF) show that the HOMO is generally distributed over the hydroxyphenyl moiety, while the LUMO is localized more on the fluorenone part containing the carbonyl group. nih.govcore.ac.uk
This spatial separation means that the HOMO-to-LUMO transition corresponds to an intramolecular charge transfer (ICT) from the hydroxyl-containing ring (the electron-donating part) to the carbonyl-containing ring (the electron-accepting part). researchgate.net This ICT upon photoexcitation is the fundamental reason for the increased basicity of the carbonyl oxygen and acidity of the hydroxyl proton, which drives the ESIPT process. nih.gov The analysis of FMOs for the different forms (enol and keto) and states (ground and excited) reveals the underlying electronic shifts that facilitate the entire photochemical cycle. core.ac.ukresearchgate.net For example, the change in electron density distribution between the excited enol (E) and excited keto (K) forms can be visualized through FMOs, explaining their different emission properties and dipole moments. nih.gov
| Orbital/State | Description of Electron Density Distribution | Implication for ESIPT | Reference |
|---|---|---|---|
| HOMO (Ground State Enol) | Typically localized on the hydroxyphenyl (proton donor) moiety. | This region acts as the electron source for the electronic transition. | nih.govcore.ac.uk |
| LUMO (Ground State Enol) | Typically localized on the fluorenone (proton acceptor) moiety. | This region acts as the electron sink, accepting electron density upon excitation. | nih.govcore.ac.uk |
| HOMO → LUMO Transition | Represents an intramolecular charge transfer (ICT) from the hydroxyl group's region to the carbonyl group's region. | This ICT increases the acidity of the -OH group and basicity of the C=O group, providing the driving force for proton transfer. nih.gov | nih.gov |
| FMOs of Keto Tautomer | The distribution of electron density is significantly different from the enol form, leading to different electronic properties. | Explains the distinct, red-shifted fluorescence of the keto tautomer. nih.gov | nih.gov |
Advanced Characterization and Spectroscopic Analysis of 11h Benzo a Fluoren 11 One
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of 11H-Benzo[a]fluoren-11-one. Each method provides unique insights into the compound's atomic composition and bonding, collectively offering a detailed structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 11H-Benzo[b]fluoren-11-one, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays signals corresponding to the aromatic protons. rsc.org The chemical shifts (δ) for these protons are typically observed in the downfield region, characteristic of aromatic compounds. For instance, in a derivative, the aromatic protons appear as a multiplet in the range of δ 7.31-8.12 ppm. rsc.org
The ¹³C NMR spectrum of 11H-Benzo[b]fluoren-11-one provides information on each unique carbon environment. rsc.org The carbonyl carbon (C=O) is a key diagnostic peak, appearing significantly downfield, with a chemical shift of δ 193.0 ppm. rsc.org The aromatic carbons resonate in the region of δ 119.0-144.7 ppm. rsc.org The specific chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are crucial for assigning the signals to the correct protons and carbons in the molecule, confirming the connectivity of the fused ring system.
Table 1: Representative ¹³C and ¹H NMR Spectral Data for 11H-Benzo[b]fluoren-11-one
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹³C (C=O) | 193.0 |
| ¹³C (Aromatic) | 119.0 - 144.7 |
| ¹H (Aromatic) | 7.31 - 8.12 |
Data is for the isomer 11H-Benzo[b]fluoren-11-one and serves as a close approximation for this compound. rsc.org
Mass Spectrometry (MS) and LCMS Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₇H₁₀O, corresponding to a precise molecular weight of approximately 230.26 g/mol . nist.govnist.gov
In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 230. nist.gov This peak is often the base peak, indicating the stability of the aromatic system. The fragmentation pattern provides further structural information. Common fragments include the loss of a carbonyl group (CO), resulting in a peak at m/z 202, and subsequent fragmentation of the polycyclic aromatic hydrocarbon backbone. rsc.org
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Identity | Relative Intensity |
|---|---|---|
| 230 | [M]⁺ | High |
| 202 | [M-CO]⁺ | Moderate |
| 201 | [M-CO-H]⁺ | Moderate |
| 200 | [M-CO-2H]⁺ | Moderate |
Data obtained from the NIST Mass Spectrometry Data Center. nist.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures and identifying compounds in solution. While specific LC-MS studies on this compound were not detailed in the provided results, this technique is widely used for the analysis of polycyclic aromatic compounds and their derivatives. uni-rostock.de
Infrared (IR) Vibrational Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1720 cm⁻¹.
While a specific experimental IR spectrum for this compound was not found, data for related compounds provides valuable comparative information. For example, theoretical calculations on 1-hydroxy-11H-benzo[b]fluoren-11-one show characteristic vibrational bands. researchgate.net Experimental IR data for other benzofluorenone derivatives also show the prominent C=O stretch. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, will be observed in the 700-900 cm⁻¹ region.
UV/Vis Absorption and Emission Spectroscopy
UV/Vis absorption and emission spectroscopy provide insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is responsible for its ability to absorb and emit light. The absorption spectrum is a result of the promotion of electrons from the ground state to various excited states.
The UV/Vis absorption spectrum of the parent hydrocarbon, 11H-Benzo[a]fluorene, shows characteristic absorption bands in the ultraviolet and visible regions. nist.gov The introduction of the carbonyl group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the presence of n-π* transitions associated with the carbonyl oxygen's lone pair of electrons. The fluorescence emission spectrum, which is typically a mirror image of the absorption spectrum, provides information about the energy difference between the lowest excited singlet state and the ground state. Studies on related benzo[b]fluorenone derivatives show fluorescence emission, indicating that these compounds are luminescent. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound was not available in the search results, the crystal structure of the closely related 1-hydroxy-11H-benzo[b]fluoren-11-one has been reported. nih.gov The analysis of this structure provides strong evidence for the expected solid-state conformation of this compound.
Analysis of Molecular Planarity and Conformation
The fused ring system of benzofluorenes is inherently rigid. X-ray crystallographic studies on derivatives, such as 1-hydroxy-11H-benzo[b]fluoren-11-one, reveal that the molecule is nearly planar. nih.gov The maximum atomic deviation from the mean plane of the molecule is very small, on the order of 0.053 Å. nih.gov This planarity is a consequence of the sp² hybridization of the carbon atoms in the aromatic rings. The planarity of the molecule facilitates efficient π-π stacking interactions in the solid state, which is a common packing motif for polycyclic aromatic compounds. nih.gov It is highly probable that this compound also adopts a nearly planar conformation in the solid state, which influences its physical properties such as melting point and solubility.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 11H-Benzo[b]fluoren-11-one |
| 1-hydroxy-11H-benzo[b]fluoren-11-one |
| 11H-Benzo[a]fluorene |
| Deuterated chloroform |
Intermolecular Interactions: π-π Stacking and Hydrogen Bonding
The solid-state structure and bulk properties of this compound are significantly influenced by non-covalent intermolecular interactions, primarily π-π stacking and potential hydrogen bonding. The extensive polycyclic aromatic system of the molecule facilitates significant face-to-face π-π stacking interactions. nih.govmdpi.com These interactions are attractive forces between the electron-rich π-systems of adjacent aromatic rings and are crucial in dictating the crystal packing and charge transport properties of polycyclic aromatic compounds. acs.orgmsstate.edu The high melting point of this compound is indicative of these strong intermolecular forces holding the molecules together in the crystal lattice. vulcanchem.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools for the separation, identification, and purity assessment of this compound, particularly from complex environmental matrices or synthetic reaction mixtures. ontosight.aid-nb.info Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal analytical techniques employed for the analysis of oxygenated polycyclic aromatic hydrocarbons (O-PAHs), including benzo[a]fluorenone. d-nb.infonih.gov These techniques offer high resolution and sensitivity, enabling the separation of this compound from its isomers, such as 11H-benzo[b]fluoren-11-one and 7H-benzo[c]fluoren-7-one, and other related PAHs. acs.orgresearchgate.net
Gas Chromatography (GC)
Gas chromatography, frequently coupled with mass spectrometry (GC-MS), is a well-established and widely used method for the analysis of this compound. acs.orgnist.gov It is particularly effective for analyzing volatile and thermally stable compounds. The compound has been successfully identified and quantified in samples such as urban aerosols using GC-MS. acs.orgyoungin.com The separation is typically achieved on capillary columns with non-polar or semi-polar stationary phases. nist.gov Common choices include columns like the DB-5MS or HP-5, which are based on a (5%-phenyl)-methylpolysiloxane phase. acs.orgnist.gov The National Institute of Standards and Technology (NIST) has compiled retention index data for this compound on various columns, which is critical for its identification in complex mixtures. nist.gov
Table 1: Reported Gas Chromatography (GC) Parameters for the Analysis of this compound
| Column Type | Active Phase | Column Dimensions | Carrier Gas | Temperature Program | Reference |
| Capillary | HP-5 | 30 m / 0.25 mm / 0.25 µm | Helium | 50°C (1.5 min), then 6 K/min to 310°C (10 min) | nist.gov |
| Capillary | SE-30 | 30 m / 0.32 mm / 0.25 µm | Helium | 120°C to 280°C at 2 K/min | nist.gov |
| Capillary | SE-52 | 12 m / 0.3 mm / 0.34 µm | Helium | 50°C to 250°C at 2 K/min | nist.gov |
Liquid Chromatography (HPLC, UHPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the analysis of this compound. lgcstandards.comvulcanchem.com HPLC is particularly advantageous for analyzing less volatile or thermally labile oxygenated PAHs that may be challenging to analyze by GC. researchgate.net Certificates of analysis for commercial standards of this compound often use HPLC to determine purity, with one example showing a purity of 99.99% as measured by HPLC with UV detection at 270 nm. lgcstandards.com
Reversed-phase chromatography is the most common mode, utilizing C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. researchgate.netresearchgate.net Detection is commonly performed using diode array detectors (DAD) or fluorescence detectors (FLD), the latter offering high sensitivity and selectivity for fluorescent compounds. nih.govresearchgate.net For unambiguous identification and quantification in complex samples, HPLC is often coupled with mass spectrometry (HPLC-MS), particularly using atmospheric pressure chemical ionization (APCI), which is effective for PAHs and their derivatives. researchgate.netsciex.com
The use of UHPLC offers significant advantages over traditional HPLC, including improved chromatographic resolution, much faster analysis times, and reduced solvent consumption, making it a more cost-effective and environmentally friendly option. nih.gov
Table 2: Representative Liquid Chromatography (LC) Parameters for the Analysis of Benzo[a]fluorenone and Related O-PAHs
| Technique | Column | Mobile Phase | Detector | Application | Reference |
| HPLC | LiChroCart Superspher 100 C18 (250 mm x 4 mm, 4 µm) | Gradient | APCI-MS | Analysis of 11 O-PAHs on airborne particulate matter | researchgate.net |
| HPLC | ZORBAX Eclipse PAH (two in series) & Inertsil ODS-P | Acetonitrile/Water (98:2) | Fluorescence | Determination of Benzo[c]fluorene in urban air | researchgate.net |
| HPLC | Not specified | Not specified | UV (270 nm) | Purity assessment of this compound | lgcstandards.com |
| UHPLC | Not specified | Not specified | APPI-MS/MS | Multi-residue analysis of PAHs and nitro-PAHs | nih.gov |
In-Depth Computational Analysis of this compound Remains Largely Unexplored
The significant scientific interest in the benzo[b] isomer is largely due to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which is observed in its hydroxylated derivatives. This has led to a wealth of research employing sophisticated computational methods to understand its behavior.
In contrast, detailed theoretical examinations of this compound, covering the specific areas of quantum chemical calculations, molecular modeling, and simulation as outlined in the requested structure, are not present in the current body of scientific literature. This includes a lack of specific data on:
Density Functional Theory (DFT) Applications: Detailed analyses of the electronic structure, reactivity, and other properties of this compound using DFT are not extensively documented.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States: Investigations into the electronic excited states, which are crucial for understanding the photochemistry of this compound, are not available.
Prediction of Spectroscopic Properties: While basic spectroscopic data may exist, detailed computational predictions and their correlation with experimental spectra are not found in the literature.
Energy Barrier Calculations for Reaction Pathways: There is a lack of published studies on the computational modeling of reaction mechanisms and the associated energy barriers for this compound.
Potential Energy Surface (PES) Analysis: In-depth analysis of the potential energy surface, which is fundamental to understanding reaction dynamics and conformational changes, has not been reported for this specific molecule.
Therefore, while the computational chemistry of fluorenone derivatives is a rich field of study, the focus has been heavily skewed towards isomers that exhibit specific photophysical phenomena like ESIPT. The parent compound, this compound, appears to be a subject where detailed theoretical and computational explorations are yet to be undertaken and published.
Theoretical and Computational Chemistry of 11h Benzo a Fluoren 11 One
Computational Descriptors and Their Significance
Computational descriptors are numerical values that characterize a molecule's properties, derived from its two- or three-dimensional structure. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. For 11H-Benzo[a]fluoren-11-one, key descriptors include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), which provide information about its polarity and lipophilicity, respectively.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. TPSA is a crucial parameter in medicinal chemistry and drug design as it has been shown to correlate well with passive molecular transport through membranes, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.
For this compound, the calculated TPSA is a key indicator of its potential bioavailability. The presence of the carbonyl group (C=O) is the primary contributor to the polar surface area of this otherwise nonpolar polycyclic aromatic hydrocarbon structure.
| Descriptor | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Indicates low polarity and suggests good membrane permeability. |
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a widely used measure of a molecule's lipophilicity or hydrophobicity. It plays a significant role in pharmacology as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates that the compound is more soluble in lipids (octanol) than in water, suggesting it can more easily cross lipid cell membranes.
The LogP value for this compound highlights its hydrophobic nature, which is expected due to its large, nonpolar aromatic ring system. This high lipophilicity influences its environmental fate and its interactions with biological systems.
| Metric | Value | Significance |
|---|---|---|
| LogP | 4.81 | Indicates high lipophilicity and a preference for non-aqueous environments. |
Applications and Advanced Materials Science with 11h Benzo a Fluoren 11 One Scaffolds
Organic Synthesis Applications
11H-Benzo[a]fluoren-11-one and its derivatives are significant building blocks in organic chemistry, offering pathways to more complex molecular architectures.
The this compound framework serves as a crucial intermediate in the synthesis of more intricate molecules, including spiro compounds and other polycyclic systems. The reactivity of its carbonyl group allows for a variety of chemical transformations. cymitquimica.com For instance, the synthesis of spiro[fluorene-9,4'-[4H]indeno[1,2-b]furan] has been achieved, showcasing the utility of fluorenone structures in creating complex, three-dimensional molecules. koreascience.kr Similarly, spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) can be synthesized, and subsequent reactions like alkaline hydrolysis can open the imidazolidine (B613845) ring to form other useful compounds like (9H-fluorene-9-yl)urea. researchgate.net
The development of synthetic methods to create functionally enriched benzo[b]fluoren-11-ones highlights their role as versatile intermediates. researchgate.net These methods allow for the introduction of various substituents onto the tetracyclic framework, paving the way for a wide range of new compounds. researchgate.net The synthesis of methoxy-substituted 11H-benzo[b]fluoren-11-ones is of particular importance as these derivatives are key intermediates for further chemical elaboration.
Table 1: Examples of Complex Molecules Synthesized from Fluorenone Intermediates
| Starting Material/Intermediate Core | Synthetic Transformation | Resulting Complex Molecule |
| Ninhydrin and 2-(alkyl/arylamino)naphthalene-1,4-diones | Sequential Condensation/Oxidation | Spiro[benzo[f]indole-2,1′-isobenzofuran]-3,3′,4,9-tetraone derivatives acs.org |
| Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione | Alkaline Hydrolysis | (9H-Fluorene-9-yl)urea researchgate.net |
| Diacetylenic propargylic alcohols | Treatment with thionyl chloride followed by hydrolysis | 11H-Benzo[b]fluoren-11-ols acs.org |
This compound is a valuable precursor for the synthesis of other polycyclic aromatic hydrocarbons (PAHs). Through various chemical reactions, the core structure can be modified and extended to create larger, more complex aromatic systems. For example, Diels-Alder reactions involving cyclopentadienone derivatives can lead to the formation of fluorenone derivatives, which can then be further transformed. nih.gov
Synthetic strategies have been developed to produce benzo[b]fluorene derivatives from 2-propynyldiarylacetylenes through thermal intramolecular [4+2] cycloaddition. researchgate.net This highlights the role of fluorenone-related structures in building larger PAHs. Additionally, research has shown that benzoenyne–allenes can undergo a formal Diels-Alder reaction to produce 11H-benzo[b]fluorene-type hydrocarbons, demonstrating another pathway from fluorenone precursors to other PAHs. acs.org
Multicomponent reactions (MCRs) are highly efficient chemical processes where multiple starting materials react in a single step to form a complex product. 11H-Benzo[a]fluorenone and its isomers have been synthesized using MCRs, showcasing the utility of this approach for accessing these valuable compounds. vulcanchem.com For instance, a one-pot synthesis of functionally enriched benzo[b]fluoren-11-ones has been developed through a base-promoted, tandem, double-aldol condensation. researchgate.net
An economically viable method for synthesizing 11H-benzo[b]fluoren-11-one involves a cascade reaction starting from ortho-phthalaldehyde (OPA) in DMSO. tandfonline.comfigshare.com This reaction demonstrates high atom economy and a short reaction time. tandfonline.comfigshare.com In some cases, solvents like DMSO, DMF, and acetone (B3395972) can act as both a solvent and a reactant, providing a carbon atom for the formation of the fluorenone structure. tandfonline.comfigshare.com
Table 2: Multicomponent Reaction for the Synthesis of 11H-Benzo[b]fluoren-11-one
| Starting Materials | Solvent/Reagent | Key Reaction Type | Product |
| Ortho-phthalaldehyde (OPA) | DMSO, Na2CO3/DBU | Tandem Aldol (B89426) Condensation | 11H-Benzo[b]fluoren-11-one tandfonline.comresearchgate.net |
| o-Bis-ynones and 1-Indanone (B140024) Dianions | Base-promoted | Tandem Double-Aldol Condensation | Substituted Benzo[b]fluoren-11-ones researchgate.net |
| Enaminones and 1,3-Dienes | Rhodium(III) catalyst | Sequential Cyclization via C-H Activation | Fluorenones acs.org |
Photophysical Applications of Fluorenones
The characteristic fluorescence of fluorenone derivatives makes them highly suitable for applications in materials science, particularly in the field of optoelectronics. cymitquimica.comcymitquimica.com
Fluorenone-based materials are being explored for their potential in organic light-emitting diodes (OLEDs). researchgate.net Their electron-accepting nature makes them suitable for use in various layers of an OLED device. researchgate.net Derivatives of benzo[a]fluorenone have been studied for their electroluminescent properties, and devices fabricated with these materials have shown promising performance. researchgate.net
For example, phenylanthracene-substituted fluorene (B118485) derivatives have been synthesized and used as the emissive layer in blue OLEDs. nih.gov One such device exhibited a high external quantum efficiency (EQE) of 3.51%, a luminance efficiency of 3.22 cd/A, and a power efficiency of 2.89 lm/W. nih.gov The development of BN-benzo[b]fluoranthenes, which are structurally related to benzofluorenones, has also shown potential for OLED applications. rsc.org
Table 3: Performance of OLEDs Incorporating Benzo[a]fluorenone Derivatives
| Emissive Layer Material | Device Performance | CIE Coordinates |
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | EQE: 3.10%, Luminance Efficiency: 2.41 cd/A, Power Efficiency: 1.90 lm/W | (0.15, 0.08) researchgate.net |
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene | EQE: 3.51%, Luminance Efficiency: 3.22 cd/A, Power Efficiency: 2.89 lm/W | (0.15, 0.09) nih.gov |
| Carbazolyl-substituted spiro[acridine-9,9´-fluorene] derivative | Max. Power Efficiency: 5.6 lm/W, Max. EQE: 4.2%, Max. Luminance: 4150 cd/m² | (0.15, 0.11) researchgate.net |
The fluorescent properties of benzo[a]fluorenone and its derivatives make them excellent candidates for the development of fluorescent probes and sensors. vulcanchem.comcymitquimica.com These sensors can detect specific analytes through changes in their fluorescence emission. For instance, a benzo[a]fluorenone derivative has been shown to be a highly sensitive fluorescent chemosensor for the detection of 2,4,6-trinitrotoluene (B92697) (TNT) with a detection limit in the nanomolar range. researchgate.net
Fluorenone-based fluorescent sensors have also been developed for the selective detection of iodide ions, with detection limits as low as 8.0 nM. nih.gov These sensors operate through a fluorescence enhancement mechanism, which is advantageous over sensors that rely on fluorescence quenching. nih.gov Furthermore, a fluorenone-based fluorescent receptor has been designed to detect pyrophosphate and alanine, demonstrating the versatility of this scaffold in sensing biologically important molecules. researchgate.net The photophysical properties of aminofluorenone derivatives have been systematically studied, providing insights into their deactivation pathways and the influence of solvent and substituents, which is crucial for designing effective fluorescent probes. acs.org
Dual-State Organic Fluorophores
This compound and its isomers are recognized as dual-state organic fluorophores, which are compounds that exhibit fluorescence in both dilute solution and the aggregated solid state. researchgate.netfigshare.com This characteristic is relatively rare, as many organic fluorophores experience aggregation-caused quenching, where their fluorescence diminishes or disappears at high concentrations or in the solid form. researchgate.net The development of materials that retain strong emission in the solid state is a significant area of research. researchgate.net
The photophysical properties of these compounds, such as their ability to emit light, make them suitable for various applications, including bioimaging. vulcanchem.com The unique fluorescence behavior is tied to the molecular structure, which can be tuned through chemical synthesis. For instance, the synthesis of the related isomer 11H-benzo[b]fluoren-11-one has been achieved through an economical, high-atom-economy cascade reaction, highlighting its accessibility for materials research. researchgate.netfigshare.com
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. researchgate.net This is often in contrast to the aggregation-caused quenching seen in many traditional fluorophores. researchgate.net While the broader class of fluorenones is studied for these properties, specific research into AIE for this compound is an emerging area. The development of fluorophores that can maintain their emissive properties in a solid, aggregated state is a key goal in materials science. researchgate.net
In related structures, the interplay of factors like excited-state intramolecular proton transfer (ESIPT) can influence luminescence characteristics and lead to AIE behavior, enabling their use as fluorescent probes. researchgate.net These probes can change their light-emitting properties in response to their environment or upon interaction with specific analytes. researchgate.net
Advanced Materials Science
The rigid, planar structure and aromaticity of this compound contribute to its stability and desirable electronic properties, making it a significant compound in materials science. cymitquimica.com It is often categorized as a key building block for organic electronics. tcichemicals.comambeed.com
Semiconductor Materials Research
This compound is classified as an organic semiconductor material. cymitquimica.comtcichemicals.com Organic semiconductors are the active components in a range of electronic devices, valued for being lightweight and flexible. tcichemicals.com The electronic properties of the this compound scaffold facilitate charge transport, a fundamental process for semiconductor function. Its derivatives are also explored for these applications. For example, 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a related compound, is used in the construction of organic light-emitting diode (OLED) materials.
Table 1: Properties of this compound Relevant to Materials Science
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 479-79-8 | nist.gov |
| Molecular Formula | C₁₇H₁₀O | nist.govcymitquimica.com |
| Molecular Weight | 230.27 g/mol | cymitquimica.com |
| Physical Form | Light yellow to Amber to Dark green powder to crystal | cymitquimica.com |
| Classification | Polycyclic aromatic ketone, Organic semiconductor | cymitquimica.comtcichemicals.com |
Organic Photovoltaics
The electronic characteristics of this compound make it a candidate for use in organic photovoltaics (OPVs). OPVs are a type of solar cell that uses organic semiconductor materials to convert sunlight into electricity. tcichemicals.com The efficiency of these devices relies on the ability of the active materials to absorb light and transport electrical charges effectively, properties inherent to the benzo[a]fluorenone scaffold.
Bioimaging Applications
Derivatives of the benzo[b]fluorenone scaffold, an isomer of this compound, are noted for their suitability in bioimaging applications due to their favorable photophysical properties. vulcanchem.com As fluorescent probes, these compounds can be used to visualize biological processes. cymitquimica.com The potential for near-infrared (NIR) emission is particularly valuable for bioimaging, as NIR light can penetrate biological tissues more deeply. vulcanchem.com
Medicinal Chemistry and Biological Scaffolds
The fluorenone core structure is an important pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibiotic, antiviral, and anticancer properties. researchgate.net The fluoranthene (B47539) skeleton, of which benzo[a]fluorene is a part, is also of significant interest for the discovery of new drugs. unimi.it
Derivatives of this compound have been explored for their therapeutic potential. ontosight.ai Research indicates that the parent compound can interact with biological macromolecules like DNA and proteins, influencing cellular processes. ontosight.ai High-throughput screening data provides insights into its bioactivity at the molecular level, showing interactions with various biological signatures. epa.gov A derivative, 11H-benzo[a]fluoren-11-ylacetic acid, has also been documented, highlighting the potential for synthetic modification of the scaffold to create new chemical entities. nih.gov The study of these interactions is crucial for understanding the potential of this class of compounds in drug discovery. ontosight.airesearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 479-79-8 | C₁₇H₁₀O |
| 11H-Benzo[b]fluoren-11-one | 3074-03-1 | C₁₇H₁₀O |
| 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene | 1198396-39-2 | C₁₉H₁₅Br |
Core Structure of Benzofluorene Antibiotics
The benzo[b]fluorene core, a structural isomer of 11H-benzo[a]fluorene, is a key architectural motif in a class of potent natural product antibiotics. researchgate.netresearchgate.net These compounds, isolated from various bacterial sources, exhibit significant biological activity, which is largely attributed to their characteristic polycyclic aromatic framework.
Detailed research has identified this core in several important antibiotics, including the kinamycins, lomaiviticins, stealthins, and prekinamycin. researchgate.netmdpi.com The kinamycin antibiotics, for instance, were originally thought to be benzo[b]carbazole cyanamides, but their structures were later revised to be 5-diazobenzo[b]fluorenes. acs.org This diazofluorene functional group is a unique feature among known natural products and is critical to their biological action. mdpi.com
Lomaiviticins are another prominent example. These compounds are dimeric benzofluorene glycosides, meaning they consist of two benzofluorene units linked together. mdpi.com Research has demonstrated that this dimeric structure, featuring two diazofluorene groups in the case of the highly potent lomaiviticin A, is crucial for its powerful antiproliferative and antimicrobial effects. mdpi.com The mechanism of action is thought to involve the molecule's ability to induce double-strand breaks in DNA. mdpi.com The general benzo[b]fluorenone skeleton is a common synthetic precursor for accessing these complex natural products. researchgate.net
| Antibiotic Family | Core Structure | Key Features | Example Compound(s) |
| Kinamycins | Benzo[b]fluorene | Contains a rare diazofluorene functional group. mdpi.comacs.org | Kinamycin A, Kinamycin C |
| Lomaiviticins | Dimeric Benzo[b]fluorene | Two benzofluorene units linked together, often with diazofluorene moieties. mdpi.com | Lomaiviticin A, Lomaiviticin F |
| Stealthins | Benzo[b]fluorene | Polycyclic aromatic antibiotic. researchgate.net | Stealthin C |
| Prekinamycin | Benzo[b]fluorene | A synthetic target and member of the benzofluorene family. researchgate.net | Prekinamycin |
Fluorene-Based Scaffolds in Drug Discovery
The fluorene scaffold is a versatile and valuable building block in drug discovery, extending far beyond its presence in natural antibiotics. entrepreneur-cn.comnih.gov Its rigid structure provides a fixed orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. Medicinal chemists utilize this scaffold to develop new therapeutic agents for a range of diseases. rug.nl
The fluorene motif is present in numerous bioactive compounds and is considered a privileged structure due to its wide utility in developing treatments for various conditions, including cancer and microbial infections. rug.nlentrepreneur-cn.com For example, research has focused on synthesizing novel 2,7-dichlorofluorene (B131596) derivatives that show significant activity against human lung and breast carcinoma cell lines. nih.govnih.gov The incorporation of different pharmacophores, such as thiazolidinone and azetidinone, onto the 2,7-dichlorofluorene backbone has been explored as a strategy to create new anticancer and antimicrobial agents. nih.gov
Furthermore, the development of rigid fluorene-based molecules is seen as a promising strategy in targeted therapy. Studies on fluorene-triazole hybrids have shown selective cytotoxicity against specific leukemia cell lines, reinforcing the potential of these rigid scaffolds as leads for developing new anticancer drugs. dntb.gov.ua The ability to synthesize large libraries of diverse fluorene-based compounds through methods like multicomponent reactions accelerates the discovery of new bioactive molecules. rug.nlresearchgate.netrug.nl These synthetic approaches allow for the efficient creation of complex derivatives that can be optimized for their desired pharmacological properties. researchgate.net
Conclusion and Outlook
Summary of Key Research Advances on 11H-Benzo[a]fluoren-11-one
Research on this compound has primarily focused on its synthesis and its potential as a core structural motif in larger, functional molecules. Traditional synthetic routes often involve Friedel-Crafts type reactions, which are effective but can lack regioselectivity and require harsh conditions. More recent efforts have aimed at developing milder and more efficient synthetic pathways.
A significant area of advancement is the use of this compound as a building block. Its rigid, planar structure and ketone functionality make it an ideal precursor for a variety of derivatives. For instance, its derivatives have been explored for their utility in organic electronic devices. Studies have shown that incorporating this fluorenone core can lead to materials with favorable thermal stability and enhanced light-emission or energy-conversion efficiency, crucial properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, detailed structural studies, such as X-ray crystallography on derivatives like 1-Methoxy-11H-benzo[b]fluoren-11-one, have provided deep insights into the molecular geometry. nih.gov These studies reveal a nearly coplanar arrangement of the non-hydrogen atoms and significant π–π stacking interactions in the solid state, which are critical for understanding and predicting the electronic properties of materials derived from this scaffold. nih.gov
Future Directions in Synthetic Chemistry and Mechanistic Studies
While progress has been made, the synthesis of this compound and its analogs remains an area ripe for innovation. A key future direction will be the development of catalytic, atom-economical, and environmentally benign synthetic methods. This includes exploring C-H activation strategies to construct the polycyclic framework, which could bypass the need for pre-functionalized starting materials and reduce waste.
Mechanistic studies will be paramount to these advancements. A deeper understanding of the reaction pathways, including the intermediates and transition states involved in both existing and novel synthetic routes, will enable chemists to optimize reaction conditions and expand the scope of accessible derivatives. For example, while the synthesis of the related 11H-Benzo[b]fluoren-11-one from o-phthalaldehyde (B127526) has been reported as a simple and scalable cascade reaction, a full understanding of the mechanism could unlock pathways to other isomers and substituted systems. consensus.app
Another promising avenue is the functionalization of the this compound core at various positions. Developing selective methods to introduce different functional groups will be crucial for fine-tuning the electronic and photophysical properties of the resulting molecules for specific applications.
Expanding the Scope of Applications in Advanced Materials and Beyond
The future applications of this compound are intrinsically linked to the synthetic advancements mentioned above. The favorable thermal stability and electronic properties already identified suggest a bright future in advanced materials.
Organic Electronics: The development of new derivatives could lead to next-generation materials for OLEDs with improved efficiency and longevity. By modifying the substituents on the fluorenone core, it may be possible to tune the emission color, charge transport characteristics, and device stability.
Chemosensors: The rigid, electron-deficient aromatic system of this compound makes it a compelling candidate for use in chemosensors. Future research could focus on designing derivatives that exhibit changes in their fluorescence or absorption upon binding to specific analytes, such as metal ions or small organic molecules.
Table 1: Potential Future Applications of this compound Derivatives
| Application Area | Desired Properties | Potential Research Direction |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, color tunability, thermal stability. | Synthesis of derivatives with electron-donating/withdrawing groups to modulate the HOMO/LUMO energy levels. |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming properties. | Design of derivatives that promote ordered π-stacking in the solid state. |
| Chemosensors | High sensitivity and selectivity, fluorescent response. | Functionalization with specific binding sites for target analytes. |
| Photocatalysis | Strong light absorption in the visible spectrum, efficient generation of reactive species. | Incorporation of heavy atoms to enhance intersystem crossing or linking to catalytic centers. |
Beyond materials science, the unique structure of this compound may find use in other fields. Its similarity to certain polycyclic aromatic hydrocarbons (PAHs) found in coal tar suggests potential applications in toxicology and environmental science as analytical standards or in studies of metabolic pathways. wikipedia.org
Q & A
Q. What spectroscopic methods are critical for confirming the structural identity of 11H-Benzo[a]fluoren-11-one?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, NMR and NMR data (as demonstrated for structurally similar compounds like 11H-Benzo[b]fluoren-11-one in ) can confirm aromatic proton environments and carbonyl carbon signals. The molecular formula (CHO) and molecular weight (230.27 g/mol) should align with mass spectrometry results, as noted in safety data sheets .
Q. What synthetic routes are effective for synthesizing this compound derivatives?
- Methodological Answer: Palladium-catalyzed double C–H bond activation of diaryl ketones is a viable approach, as shown in the synthesis of fluorenones (). For derivatives, functionalization at specific positions (e.g., halogenation or alkylation) can be achieved using DMSO or DMF as solvents with appropriate reagents, as demonstrated in the synthesis of A-ring-substituted analogs (). Optimizing reaction temperatures (e.g., 80–100°C) and catalyst loading (e.g., Pd(OAc)) improves yields.
Advanced Research Questions
Q. How do in-situ derivatization thermal desorption (IDTD) and solvent extraction (SE) methods affect the quantification of this compound in environmental samples?
- Methodological Answer: IDTD methods report 30% higher concentrations compared to SE due to potential analyte loss during solvent extraction or incomplete derivatization (). To address this, use isotope-labeled internal standards (e.g., -analogs) to correct for recovery variations. For instance, 9H-fluoren-9-one showed a 2% deviation between methods, while benzo[b]fluoren-11-one exhibited 11% higher values with IDTD, emphasizing the need for method-specific calibration curves .
Q. What strategies reconcile discrepancies in analytical data for polyaromatic hydrocarbons (PAHs) like this compound across extraction techniques?
- Methodological Answer: Cross-validate methods using paired field samples and spiked standards. highlights that lower precision in oxidized PAH analysis arises from non-isotope-labeled surrogates. Implement matrix-matched calibration and assess derivatization efficiency (e.g., phthalic acid vs. methyl ester yields) to account for polar compound variability .
Q. How does A-ring substitution influence the reactivity of this compound in palladium-catalyzed C–H activation?
- Methodological Answer: Substituents like chlorine or piperazinyl groups alter electronic density, affecting reaction kinetics. For example, 3-chloro derivatives synthesized via DMSO-mediated reactions () show distinct IR carbonyl stretches (1680–1700 cm) and melting points (203–281°C), indicating steric and electronic effects. Optimize substituent positioning using computational modeling (e.g., DFT) to predict activation barriers.
Q. What role does this compound play in environmental microbial communities?
- Methodological Answer: Metagenomic studies identify it as a persistent PAH in contaminated sites, with microbial degradation pathways involving dioxygenase enzymes ( ). To study biodegradation, use enrichment cultures with this compound as the sole carbon source and monitor metabolite formation (e.g., dihydrodiols) via GC-TOFMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
